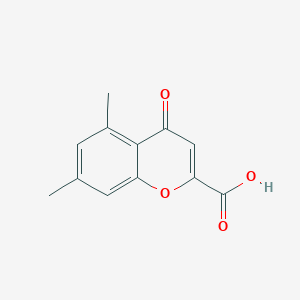![molecular formula C12H17N B12221760 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine CAS No. 1212823-48-7](/img/structure/B12221760.png)
1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . This compound is characterized by a cyclopropyl group attached to an ethanamine chain, with a methylphenyl substituent on the cyclopropyl ring. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine involves several steps. One common synthetic route includes the cyclopropanation of a suitable precursor followed by amination. The reaction conditions typically involve the use of reagents such as diazomethane for cyclopropanation and ammonia or an amine for the amination step . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.
Chemical Reactions Analysis
1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as its role in drug development for neurological disorders, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the context of its use, such as its role in inhibiting or activating certain biochemical processes .
Comparison with Similar Compounds
1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine can be compared with other cyclopropyl-containing amines:
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine: Similar in structure but may differ in reactivity and applications.
1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine:
This compound’s unique structure, particularly the cyclopropyl ring, imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1212823-48-7 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[2-(3-methylphenyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C12H17N/c1-8-4-3-5-10(6-8)12-7-11(12)9(2)13/h3-6,9,11-12H,7,13H2,1-2H3 |
InChI Key |
CVLBTLKIZRFOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC2C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride](/img/structure/B12221679.png)
![N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B12221684.png)
![7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12221686.png)
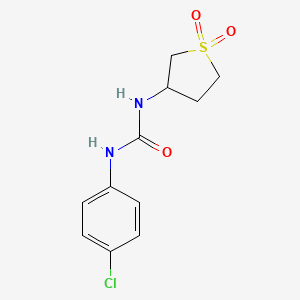
![2-benzyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12221692.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B12221695.png)
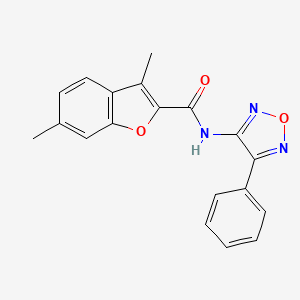
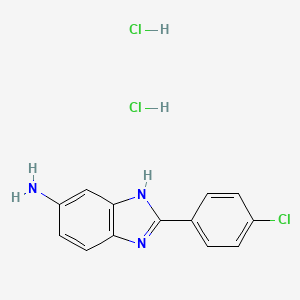
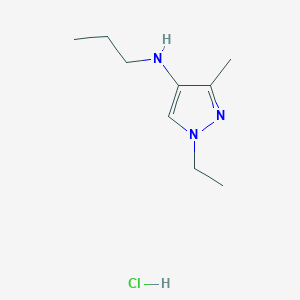
![2-(2-ethylbutanoyl)-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B12221728.png)
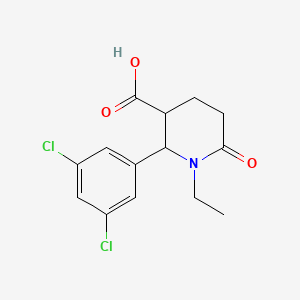
![2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12221740.png)
